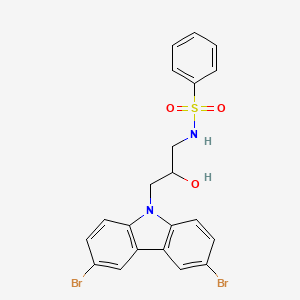![molecular formula C17H11BrClN3OS2 B5190104 3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B5190104.png)
3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenyl group, and a thiazole ring. The molecular formula is C16H10BrClN2OS2, and it has a molecular weight of approximately 426.75 g/mol .
準備方法
The synthesis of 3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide involves multiple steps, typically starting with the preparation of the thiazole ring. One common method involves the reaction of 4-chlorophenyl isothiocyanate with 2-aminothiazole under controlled conditions to form the intermediate compound. This intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
化学反応の分析
3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
科学的研究の応用
3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects . The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that the compound may affect signal transduction pathways and cellular metabolism .
類似化合物との比較
3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide can be compared with other similar compounds, such as:
3-bromo-N-(4-chlorophenyl)benzamide: This compound lacks the thiazole ring and has different chemical properties and applications.
3-bromo-N-(4-chlorophenyl)-4-methylbenzamide:
3-bromo-N-(4-chlorophenyl)-4-(hexyloxy)benzamide: The addition of a hexyloxy group significantly changes the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
IUPAC Name |
3-bromo-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN3OS2/c18-12-3-1-2-11(8-12)15(23)21-16(24)22-17-20-14(9-25-17)10-4-6-13(19)7-5-10/h1-9H,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTSOULEORIGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5190025.png)
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(2-phenylethyl)pyrrolidine-2,5-dione](/img/structure/B5190036.png)
![{1-[(1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5190044.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190047.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5190068.png)
![(10Z)-10-{[(4-Bromophenyl)amino]methylidene}-8,8-dimethyl-2H,8H,9H,10H-pyrano[2,3-H]chromene-2,9-dione](/img/structure/B5190074.png)
![N-(naphthalen-2-yl)-2-{[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B5190085.png)
![4-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B5190089.png)
![N-(4-isopropylphenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B5190111.png)

![(2,5-Dimethylfuran-3-yl)-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B5190118.png)
![1-[4-(2-Propan-2-ylphenoxy)butyl]piperidine;hydrochloride](/img/structure/B5190123.png)
![Cyclohexyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5190130.png)
![2-(4-methoxyphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide](/img/structure/B5190134.png)
